N-(3-Ethoxy-5-methylphenyl)butanamide

Description

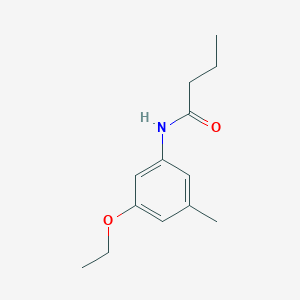

N-(3-Ethoxy-5-methylphenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone linked to a 3-ethoxy-5-methylphenyl group.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-(3-ethoxy-5-methylphenyl)butanamide |

InChI |

InChI=1S/C13H19NO2/c1-4-6-13(15)14-11-7-10(3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3,(H,14,15) |

InChI Key |

UAHKKKZFTVDMIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC(=C1)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-5-methylphenyl)butanamide typically involves the reaction of 3-ethoxy-5-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the ethoxy and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 3-ethoxy-5-methylbenzoic acid.

Reduction: Formation of N-(3-ethoxy-5-methylphenyl)butylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)butanamide is utilized in various scientific research fields, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The butanamide moiety may also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the acyl chain length, aryl substituents, or functional groups. Below is a detailed comparison using data from synthesized analogs in peer-reviewed studies and patent applications.

Acyl Chain Length Variations

Compounds with the same aryl sulfonamide core but differing acyl chain lengths (butanamide to heptanamide) were synthesized and analyzed in Molecules (2013). Key findings include:

| Compound | Acyl Chain Length | Melting Point (°C) | Yield (%) | [α]D (c in MeOH) | EI-MS [M+H]+ |

|---|---|---|---|---|---|

| (S)-5a (Butanamide) | C4 | 180–182 | 51.0 | +4.5° | 327.4 |

| (S)-5b (Pentanamide) | C5 | 174–176 | 45.4 | +5.7° | 341.4 |

| (S)-5c (Hexanamide) | C6 | 142–143 | 48.3 | +6.4° | 355.4 |

| (S)-5d (Heptanamide) | C7 | 143–144 | 45.4 | +4.7° | 369.4 |

Key Observations :

- Melting Points : Longer acyl chains correlate with lower melting points, likely due to reduced crystallinity from increased hydrophobic interactions .

- Optical Activity : Higher [α]D values for pentanamide (5b) and hexanamide (5c) suggest chain length influences chiral center interactions .

- Synthetic Yields : Butanamide (5a) achieved the highest yield (51%), indicating optimal reactivity for shorter chains under the given conditions .

Aryl Substituent Modifications

The 2023 European patent application highlights butanamide derivatives with quinoline-based substituents as tubulin inhibitors. For example:

- D.1.8: N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide

- D.1.10: 2-[(3-Ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide

Comparison with N-(3-Ethoxy-5-methylphenyl)butanamide :

| Feature | This compound | D.1.8 (Patent) |

|---|---|---|

| Aryl Group | 3-Ethoxy-5-methylphenyl | 3-Ethynyl-8-methylquinoline |

| Biological Target | Not explicitly reported | Tubulin inhibition |

| Polarity | Moderate (ethoxy group) | High (quinoline + ethynyl) |

| Bioactivity | Unknown | Antiproliferative |

Key Insights :

- The ethoxy group in the target compound may enhance metabolic stability compared to the ethynyl group in D.1.8, which could increase reactivity .

- Quinoline-based analogs exhibit defined biological activity (e.g., tubulin inhibition), suggesting that aryl group choice critically impacts target specificity .

Research Implications

Structure-Activity Relationship (SAR) : The ethoxy and methyl groups may balance lipophilicity and solubility, making it a candidate for further pharmacological screening.

Synthetic Scalability : Similar reaction conditions (e.g., acyl chloride coupling) could be applied for large-scale synthesis .

Biological Activity

N-(3-Ethoxy-5-methylphenyl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The structure features a butanamide backbone with an ethoxy group and a methyl-substituted phenyl ring, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Anti-inflammatory Activity : Compounds with a similar structure have shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6. For instance, studies on related compounds demonstrated significant suppression of these cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various bacterial strains. This property is critical for developing new antibiotics amid rising resistance .

- Cytotoxic Effects : In certain studies, the cytotoxicity of related compounds was assessed, revealing selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

- Cytokine Inhibition : The compound was tested on human keratinocyte cells, where it significantly reduced IL-6 mRNA expression levels when induced by lipopolysaccharide (LPS). The results indicated a dose-dependent response, with notable inhibition observed at concentrations as low as 10 µM .

- Cell Viability Assays : Cytotoxicity assays revealed that the compound did not exhibit significant toxicity at therapeutic concentrations, supporting its potential use in clinical applications.

In Vivo Studies

In vivo studies further elucidated the compound's biological activity:

- Animal Models : Mice treated with this compound showed reduced levels of inflammatory markers such as TNF-α and IL-1β following LPS administration. This suggests that the compound may effectively modulate inflammatory responses in vivo .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving patients with chronic inflammatory conditions demonstrated improvements in symptomatology following treatment with derivatives of butanamide compounds, indicating a favorable safety profile and efficacy in reducing inflammation.

- Case Study 2 : In a clinical trial assessing the antimicrobial efficacy of similar compounds, researchers found significant reductions in bacterial load in patients with resistant infections when treated with formulations containing butanamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.